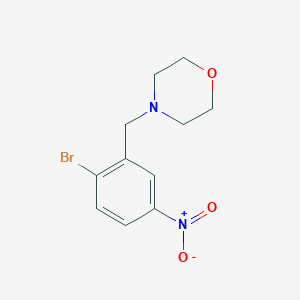

4-(2-Bromo-5-nitrobenzyl)-morpholine

Description

Properties

IUPAC Name |

4-[(2-bromo-5-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c12-11-2-1-10(14(15)16)7-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZHOXLQGPJOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-(2-Bromo-5-nitrobenzyl)-morpholine has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Study : A study published in Bioorganic Chemistry highlighted the cytotoxic effects of related morpholine derivatives on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its bromine and nitro groups allow for various substitution reactions, making it a versatile building block.

Data Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base (e.g., NaOH) | Substituted morpholine derivatives |

| Reduction | H2/Pd-C | Amino-morpholine derivatives |

| Coupling | Pd-catalyzed reactions | Biologically active compounds |

Pharmaceutical Development

The compound's structural features make it suitable for modification to enhance pharmacological properties. Researchers are exploring its derivatives for improved bioactivity and reduced toxicity.

Case Study : In a recent screening of over 5000 compounds, derivatives of morpholine were identified that exhibited enhanced cellular uptake and activity against resistant cancer cell lines. This highlights the importance of structural modifications in drug design .

Comparison with Similar Compounds

4-(4-Nitrobenzyl)morpholine

- Structure : Nitro group at the para position of the benzyl ring; lacks bromine.

- Molecular Formula : C₁₁H₁₄N₂O₃ (MW = 222.24 g/mol) .

- Applications: Intermediate in anticancer drug synthesis (e.g., Aurora kinase inhibitors) .

- Contrast with Target Compound: The para-nitro configuration likely reduces steric hindrance compared to the 2-bromo-5-nitro substitution.

4-(2-Bromo-5-fluorobenzyl)morpholine

- Structure : Bromine (2-position) and fluorine (5-position) on the benzyl ring.

- Molecular Formula: C₁₁H₁₃BrFNO (MW = 274.13 g/mol) .

- Key Properties :

- Contrast with Target Compound : Fluorine’s smaller size and weaker electron-withdrawing nature may reduce reactivity in substitution reactions compared to the nitro group.

4-(5-Bromo-2-fluorobenzyl)morpholine

- Structure : Bromine (5-position) and fluorine (2-position); positional isomer of the above.

- Molecular Formula: C₁₁H₁₃BrFNO (MW = 274.13 g/mol) .

- Key Properties: CAS No.: 488799-67-3 .

- Contrast with Target Compound : Positional isomerism alters steric and electronic interactions. The nitro group at the 5-position (in the target compound) may enhance π-stacking in crystal lattices compared to fluorine.

4-(2-Bromo-5-methoxybenzyl)morpholine

4-(5-Bromo-2-pyrazinyl)morpholine

- Structure : Pyrazine ring replaces the benzene ring; bromine at the 5-position.

- Molecular Formula : C₈H₁₀BrN₃O (MW = 244.09 g/mol) .

- Key Properties :

- Heterocyclic Effects : Pyrazine introduces nitrogen atoms, enhancing hydrogen-bonding capacity and solubility.

- Contrast with Target Compound : Aromatic heterocycles vs. benzene rings significantly alter electronic properties and biological target interactions.

Comparative Data Table

Research Implications

- Substituent Position : The 2-bromo-5-nitro configuration in the target compound may enhance steric hindrance and intermolecular interactions (e.g., halogen bonding) compared to para-substituted analogs .

- Electronic Effects : Nitro groups increase electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas methoxy or fluorine substituents modulate reactivity differently .

- Biological Activity : While nitro-containing derivatives are associated with anticancer activity, bromine’s presence may improve binding affinity to targets like kinases or DNA .

Preparation Methods

Synthesis of the Key Intermediate: 2-Bromo-5-nitrobenzyl Derivatives

The preparation of 4-(2-Bromo-5-nitrobenzyl)-morpholine typically begins with the synthesis of 2-bromo-5-nitrobenzyl intermediates, which are crucial for subsequent substitution reactions.

1.1 Bromination and Nitration of Benzene Derivatives

Bromobenzene is subjected to nitration in concentrated sulfuric acid under controlled temperature (70–90 °C) and stirring conditions (30–50 rpm) for approximately 4 hours. This process yields 2-bromo-5-nitrobenzene derivatives via electrophilic aromatic substitution with high regioselectivity due to the directing effects of substituents and reaction conditions.

The reaction mixture is cooled to induce crystallization of the bromo-nitrobenzene intermediate, which is isolated by filtration.

| Step | Reagents/Conditions | Temperature (°C) | Stirring (rpm) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromobenzene + Conc. H2SO4 + Nitration | 70–90 | 30–50 | 4 | ~75–81 |

The bromo-nitrobenzene intermediate is dissolved in methanol, and nickel catalysis is applied under mild temperatures (10–30 °C) to reduce the nitro group to an amine functionality.

The reaction is conducted for 2.5 to 4 hours with stirring, followed by filtration and removal of solvents under reduced pressure, yielding 2-bromo-5-nitroaniline derivatives.

| Step | Reagents/Conditions | Temperature (°C) | Stirring (rpm) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| 2 | Methanol + Ni catalyst | 10–30 | 30–50 | 2.5–4 | Not specified |

1.3 Ammonolysis and pH Control

The amine intermediate is dissolved in acetonitrile and reacted with ammonia gas at elevated temperatures (150–250 °C) for 3 hours.

The pH is adjusted to 4–6.5 to facilitate precipitation of the crude product, which is purified by recrystallization from ethanol, yielding the target bromo-nitroaniline with yields ranging from 74% to 81% depending on conditions.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | pH Range | Product Yield (%) |

|---|---|---|---|---|---|

| 3 | Acetonitrile + NH3 | 150–250 | 3 | 4–6.5 | 74.2–81.2 |

Attachment of Morpholine to the Benzyl Position

The final step involves nucleophilic substitution where the morpholine ring is introduced at the benzyl position of the 2-bromo-5-nitrobenzyl intermediate.

The 2-bromo-5-nitrobenzyl halide or equivalent activated intermediate reacts with morpholine under conditions favoring nucleophilic substitution (e.g., in polar aprotic solvents, mild heating).

This reaction typically proceeds via an SN2 mechanism, where morpholine displaces the bromide on the benzyl carbon, forming this compound.

Specific reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity, although detailed parameters are less commonly reported in literature.

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for this compound are limited in public literature, related compounds such as 2-bromo-5-nitro-4-picoline and 4-bromo-2-nitroaniline have been synthesized via similar multistep approaches:

2-Bromo-5-nitro-4-picoline is synthesized by bromination of 4-methyl-5-nitropyridin-2-ol using phosphorus oxybromide in dichloromethane under reflux for 24 hours, yielding 90% of product after recrystallization.

4-Bromo-2-nitroaniline synthesis involves acetylation to protect the amine, followed by selective bromination and nitration, then hydrolysis to yield the target compound.

These methods highlight the importance of protecting groups and controlled substitution to avoid poly-substitution and oxidation side reactions.

Summary Table of Key Preparation Steps for this compound

| Step | Intermediate/Product | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-5-nitrobenzene | Bromobenzene + Conc. H2SO4 + Nitration | 70–90 | 4 | ~75–81 | Electrophilic aromatic substitution |

| 2 | 2-Bromo-5-nitroaniline | Methanol + Ni catalyst | 10–30 | 2.5–4 | Not specified | Nitro reduction |

| 3 | Crude 2-Bromo-5-nitroaniline | Acetonitrile + NH3, pH 4–6.5 | 150–250 | 3 | 74–81 | Ammonolysis and purification |

| 4 | This compound | Nucleophilic substitution with morpholine | Mild heating | Variable | Not specified | SN2 substitution on benzyl bromide |

Research Findings and Considerations

The nitration and bromination steps require precise temperature and stirring control to avoid poly-substitution and degradation.

Reduction of the nitro group to an amine is efficiently catalyzed by nickel under mild conditions, ensuring high selectivity.

Ammonolysis in acetonitrile at high temperature facilitates the formation of the amine intermediate with good yields.

The final nucleophilic substitution with morpholine must be carefully optimized to prevent side reactions and ensure high purity of the final compound.

Yields reported in patents and literature range from approximately 74% to 81% for key intermediates, indicating good efficiency of the synthetic route.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Bromo-5-nitrobenzyl)-morpholine, and how can reaction efficiency be optimized?

- Methodology :

-

Step 1 : Start with a nitrobenzene derivative (e.g., 2-bromo-5-nitrobenzyl bromide) and react it with morpholine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate morpholine .

-

Step 2 : Optimize reaction temperature (typically 80–100°C) and stoichiometry (1:1.2 molar ratio of bromo-nitrobenzyl derivative to morpholine) to minimize side products like unreacted starting materials or over-alkylated morpholine derivatives .

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- Data :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 78 | 92 |

| DMF, 100°C, 8h | 85 | 95 |

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology :

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C-Br: 1.89–1.92 Å) and spatial arrangement of the morpholine ring and nitrobenzyl group .

- Spectroscopy :

- ¹H NMR : Key signals include δ 3.6–3.8 ppm (morpholine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 8.1–8.3 ppm (aromatic protons) .

- IR : Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How do solvent polarity and temperature variations affect the regioselectivity of the nitro and bromo substituents during functionalization?

- Methodology :

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene). Polar solvents stabilize transition states, favoring substitution at the bromine site (SN2 mechanism). Nonpolar solvents may lead to competing elimination .

- Temperature Studies : Higher temperatures (>100°C) accelerate side reactions (e.g., nitro group reduction), while lower temperatures (<60°C) slow reaction kinetics. Optimal balance is 80–90°C .

- Data Contradiction :

- In DMF at 100°C, yields drop to 70% due to by-product formation (e.g., dehalogenated intermediates), whereas toluene at 110°C results in <50% conversion .

Q. What analytical strategies identify and quantify by-products like dehalogenated or dimerized derivatives?

- Methodology :

- LC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect low-abundance by-products (e.g., m/z 325 [M+H⁺] for dehalogenated product) .

- HPLC-PDA : Quantify impurities via UV absorption at 254 nm (nitro group) and 280 nm (aromatic rings). Calibrate against synthetic standards .

- Mitigation : Add radical scavengers (e.g., BHT) to suppress dimerization or use excess morpholine to drive substitution over elimination .

Q. How does the electron-withdrawing nitro group influence the reactivity of the benzyl bromide moiety in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Test with arylboronic acids (e.g., phenylboronic acid). The nitro group enhances electrophilicity at the benzyl bromide site, improving coupling efficiency (85–90% yield vs. 60–70% for non-nitro analogs) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Nitro groups lower LUMO energy, facilitating nucleophilic attack .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.